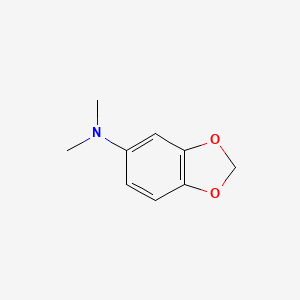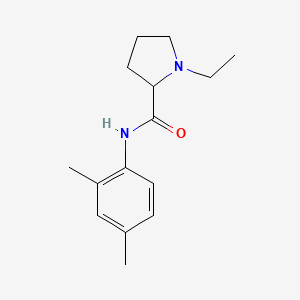
N,N-Dimethyl-2H-1,3-benzodioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE: is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE typically involves the reaction of 1,3-benzodioxole with dimethylamine. One common method is the reductive amination of 1,3-benzodioxole-5-carbaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
On an industrial scale, the production of N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine, chlorine) for halogenation.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE can be compared with other similar compounds, such as:
1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine: Similar structure but with an ethyl group instead of dimethylamine.
N-(1,3-benzodioxol-5-yl)-3-[(2-methyl-1-oxopropyl)amino]benzamide: Contains a benzamide group, leading to different chemical properties.
The uniqueness of N-(1,3-BENZODIOXOL-5-YL)-N,N-DIMETHYLAMINE lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
N,N-dimethyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C9H11NO2/c1-10(2)7-3-4-8-9(5-7)12-6-11-8/h3-5H,6H2,1-2H3 |
Clave InChI |
GROPYPAEPIBAAR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-ethoxy-4-hydroxyphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14942381.png)
![5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B14942395.png)

![7-tert-butyl-4-(pyridin-3-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B14942403.png)
![methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3,4,5-trimethoxyphenyl)propanoate](/img/structure/B14942412.png)
![Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate](/img/structure/B14942419.png)
![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14942422.png)
![Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14942425.png)
![6-(4-Methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14942448.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B14942461.png)
![5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942469.png)
![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14942478.png)
![1-Hydroxyimino-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B14942482.png)

